molecular formula C21H23NO4 B1217253 Flavodilol CAS No. 79619-31-1

Flavodilol

Cat. No. B1217253
CAS RN: 79619-31-1
M. Wt: 353.4 g/mol
InChI Key: KRBRHCLLOOCWQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Flavodilol, also known as Flavodilol, is a useful research compound. Its molecular formula is C21H23NO4 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Flavodilol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Flavodilol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

79619-31-1

Product Name

Flavodilol

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

7-[2-hydroxy-3-(propylamino)propoxy]-2-phenylchromen-4-one

InChI

InChI=1S/C21H23NO4/c1-2-10-22-13-16(23)14-25-17-8-9-18-19(24)12-20(26-21(18)11-17)15-6-4-3-5-7-15/h3-9,11-12,16,22-23H,2,10,13-14H2,1H3

InChI Key

KRBRHCLLOOCWQF-UHFFFAOYSA-N

SMILES

CCCNCC(COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3)O

Canonical SMILES

CCCNCC(COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3)O

synonyms

flavodilol

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 10.35 liters (125.9 mol) of n-propylamine were added 530 g (1.8 mol) of 7-(2,3-epoxypropoxy)flavone and 5.4 liters of abs ethanol. The mixture was heated at 50° to 55° for 1.5 hr, with stirring. The reaction mixture was cooled and clarified by filtration, and the filtrate concentrated in a rotary evaporator to a volume of 4.0 liters. The resulting solid product was filtered and washed with 1 liter abs ethanol; yield 383 g (60%) of a bright yellow solid, m.p. 144°-146°. The bright yellow solid was suspended in a mixture of 3.41 liters of water and 1.14 liters of 95% ethanol and then treated with 537 ml of 2.5N hydrochloric acid to obtain a solution of pH 1 to 2. The resulting aqueous solution was extracted twice with 537 ml of methylene chloride and then four times with 268 ml of CH2Cl2. The aqueous solution was clarified by filtration. Water (1.14 liters) was added to the filtrate, followed by the slow addition of 537 ml of 2.5N NaOH until the mixture tested for a pH of 10 to 11 to give a solid precipitate. The mixture was stirred for 1/2 hr. The product was filtered, washed with 2.68 liters water and air dried; yield, 362 g (57%) of the title compound as a pale yellow powder, m.p. 145°-147°.
Quantity
10.35 L
Type
reactant
Reaction Step One
Name
7-(2,3-epoxypropoxy)flavone
Quantity
530 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
57%

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